molecular formula C21H25NO7S2 B1683175 Tipepidine citrate CAS No. 14698-07-8

Tipepidine citrate

Cat. No. B1683175
CAS RN: 14698-07-8
M. Wt: 467.6 g/mol
InChI Key: WQOYJMWVNIGIQR-UHFFFAOYSA-N
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Description

Tipepidine citrate, also known as tipepidine hibenzate, is a synthetic, non-opioid antitussive and expectorant of the thiambutene class . It was discovered in the 1950s and developed in Japan in 1959 . It is used as the hibenzate and citrate salts .


Molecular Structure Analysis

Tipepidine citrate has a molecular formula of C21H25NO7S2 and an average mass of 467.556 Da . It belongs to the class of organic compounds known as piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

Tipepidine citrate has a molecular formula of C21H25NO7S2, an average mass of 467.556 Da, and a monoisotopic mass of 467.107239 Da . Tipepidine has a molecular formula of C15H17NS2, an average mass of 275.432 Da, and a monoisotopic mass of 275.080231 Da .

properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS2.C6H8O7/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOYJMWVNIGIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5169-78-8 (Parent), 77-92-9 (Parent)
Record name Tipepidine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50163553
Record name Tipepidine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tipepidine citrate

CAS RN

14698-07-8
Record name Tipepidine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14698-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipepidine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipepidine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPEPIDINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPZ5GQ4MX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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